molecular formula C9H19N B13324762 Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine

Cat. No.: B13324762
M. Wt: 141.25 g/mol
InChI Key: FDPYEHHNZRAUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is a cyclopropane-containing secondary amine with the molecular formula C${10}$H${19}$N. Its structure features a cyclopropane ring substituted with an isobutyl (2-methylpropyl) group and a methylamine moiety. The cyclopropane ring introduces significant steric strain, which can influence reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H19N/c1-8(2)6-9(4-5-9)7-10-3/h8,10H,4-7H2,1-3H3

InChI Key

FDPYEHHNZRAUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC1)CNC

Origin of Product

United States

Preparation Methods

Grignard Reagent Approach

Methodology:

  • Starting Material: Cyclopropyl methyl ketone or aldehyde
  • Reagent: Methyl-magnesium-bromide (MeMgBr)
  • Reaction: Nucleophilic addition of MeMgBr to the carbonyl compound yields a secondary alcohol, which upon subsequent steps can be converted into the amine.

Process Details:

  • The ketone reacts with methyl-magnesium-bromide in anhydrous tetrahydrofuran (THF) at low temperatures (around -50°C to 0°C) to prevent side reactions.
  • After addition, the mixture is warmed gradually, then quenched with ammonium chloride solution to isolate the secondary alcohol.
  • The alcohol can then be converted into the corresponding amine via reductive amination or other functionalization.

Advantages:

  • High selectivity
  • Suitable for scale-up
  • Cost-effective with readily available reagents

Research Data:

  • The process is similar to patent US20210395185A1, which describes reacting cyclopropyl methyl ketone with methyl-magnesium-bromide to produce a key intermediate, then transforming it into the amine (see section 2 of the patent).

Chlorosulfonyl Isocyanate Route

Methodology:

  • Step 1: React the cyclopropyl methyl ketone-derived intermediate with chlorosulfonyl isocyanate in dichloromethane at low temperature (0–5°C).
  • Step 2: Hydrolyze the resulting intermediate with sodium hydroxide to generate the corresponding amine.

Process Details:

  • The chlorosulfonyl isocyanate reacts with the secondary amine precursor to form a carbamoyl chloride intermediate.
  • Hydrolysis with sodium hydroxide cleaves the sulfonyl group, yielding the free amine.
  • The process is efficient, scalable, and avoids harsh conditions, as described in patent CN106631827B.

Research Data:

  • This route is highlighted as cost-effective and suitable for large-scale production, with the process yielding high purity of the target amine.

Alternative Routes from Cyclopropyl Precursors

Chiral Synthesis and Resolution:

  • Synthesis of optically active cyclopropylamines can be achieved via asymmetric catalysis, such as Ir-catalyzed hydrogenation or chiral auxiliary methods, as disclosed in recent patents and literature (e.g., WO2009/075830).
  • These methods often start from cyclopropyl aldehyde or cyclopropyl methyl ketone, followed by enantioselective reduction or resolution.

Advantages:

  • Enantiomeric purity control
  • Suitable for pharmaceutical applications requiring chiral specificity

Data Tables Summarizing Preparation Conditions

Method Starting Material Key Reagents Reaction Conditions Yield Remarks
Grignard Addition Cyclopropyl methyl ketone Methyl-magnesium-bromide -50°C to 30°C, THF solvent ~75-85% Scalable, cost-effective
Chlorosulfonyl Isocyanate Intermediate from prior step Chlorosulfonyl isocyanate, NaOH 0–5°C, dichloromethane >80% High purity, scalable
Asymmetric Catalysis Cyclopropyl aldehyde Ir-catalyst, chiral ligands -78°C to room temp Variable Enantioselective synthesis

Research Discoveries and Innovations

  • Scalable Synthesis: Recent developments focus on reducing reaction steps and improving yields, as demonstrated in patent US20210395185A1, which emphasizes a straightforward route using inexpensive raw materials and mild conditions for large-scale manufacturing.
  • Chiral Synthesis: Advances in asymmetric catalysis, such as Ir-catalyzed hydrogenation, enable production of optically active 1-cyclopropylamines with high enantiomeric excess, critical for pharmaceutical applications.
  • Cost and Efficiency: The use of cyclopropyl methyl ketone and S-(−)-α-phenylethylamine as starting materials reduces costs and simplifies purification, making industrial synthesis feasible.

Chemical Reactions Analysis

Types of Reactions

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane-Methyl-Amine Core
Compound Name Substituent on Cyclopropane Molecular Formula Key Properties/Applications References
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine Isobutyl (2-methylpropyl) C${10}$H${19}$N Hypothesized to exhibit moderate lipophilicity due to isobutyl group; potential CNS activity inferred from structural analogs.
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanamine 4-Methylpiperazinyl C${11}$H${21}$N$_3$ Increased polarity and basicity from piperazine; potential use in medicinal chemistry for receptor modulation .
cyclopropyl(phenyl)methylamine Phenyl C${11}$H${15}$N Enhanced lipophilicity and aromatic interactions; possible applications in drug design for CNS targets .
2-{1-[(methylsulfanyl)methyl]cyclopropyl}ethan-1-amine Methylsulfanylmethyl C$7$H${15}$NS Sulfur atom introduces metabolic susceptibility; lower stability compared to hydrocarbon analogs .

Key Observations :

  • Piperazinyl: Increases solubility and hydrogen-bonding capacity, favoring aqueous environments . Phenyl: Enhances aromatic stacking interactions, useful in receptor binding .
  • Synthesis : Cyclopropane rings are typically synthesized via [2+1] cycloadditions or ring-closing metathesis. For example, allylmercaptan-derived cyclopropanes () use multi-step reactions involving bromination and amination .
Non-Cyclopropane Amines with Similar Substituents
Compound Name Structure Molecular Formula Toxicity (Acute Oral LD50) Safety Profile References
Methyl(2-methylpropyl)amine Branched-chain alkylamine C$5$H${13}$N Category 4 (Harmful) Causes skin/eye irritation; requires handling under controlled conditions .
JDTic Piperidine-based kappa antagonist C${28}$H${37}$N$3$O$3$ Not reported Long-acting opioid receptor antagonist; activates JNK signaling .
Cyclopropanebutanoic acid derivatives Cyclopropane-ester hybrids Variable LC50 = 1.87 × 10$^{-2}$ mg/mL (super toxic) High aquatic toxicity; restricted use in pharmaceuticals .

Key Observations :

  • Toxicity : Cyclopropane esters (e.g., ) exhibit extreme toxicity (LC50 < 0.1 mg/mL), whereas simpler amines like Methyl(2-methylpropyl)amine show moderate acute toxicity (Category 4) .
  • Pharmacological Activity : JDTic’s piperidine and cyclopropane moieties confer long-acting kappa-opioid antagonism, suggesting that cyclopropane-methyl-amine derivatives may also target CNS receptors .
Physicochemical and Toxicological Comparison
Property This compound [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanamine Methyl(2-methylpropyl)amine
Molecular Weight 153.26 g/mol 201.31 g/mol 87.17 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower due to piperazine) ~1.0
Acute Toxicity Not reported (inferred low-moderate) Not reported Category 4 (Harmful)
Synthetic Complexity High (cyclopropane + amination) High (multiple functional groups) Low

Key Insights :

  • The cyclopropane ring increases synthetic complexity but may improve metabolic stability compared to linear amines.
  • Piperazine substituents reduce LogP, suggesting better solubility for pharmaceutical formulations .

Biological Activity

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine, often referred to as (2-Cyclopropyl-2-methylpropyl)(methyl)amine, is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl structure combined with a methyl group. This structural configuration is believed to influence its biological interactions significantly.

  • Molecular Formula : C₁₁H₁₉N
  • Molecular Weight : 169.27 g/mol
  • IUPAC Name : Methyl((1-(2-methylpropyl)cyclopropyl)methyl)amine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects.

  • Binding Affinity : The cyclopropyl moiety may enhance binding affinity due to its unique three-dimensional structure.
  • Enzyme Interaction : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Anticancer Properties : In a study examining aminated (cyclopropylmethyl)phosphonates, derivatives of this compound showed promising anti-pancreatic cancer activity at low micromolar concentrations. Specifically, one derivative exhibited an IC₅₀ of approximately 45 µM against pancreatic cancer cells .
CompoundIC₅₀ (µM)Biological Activity
Derivative A45Anti-pancreatic cancer
Derivative B70Moderate efficacy

Neuroinflammatory Effects

The compound has also been investigated for its potential neuroprotective properties. It has been suggested that it may reduce inflammation associated with neuroinflammatory diseases by inhibiting the production of pyrophosphate compounds through the mevalonate and non-mevalonate pathways .

Case Studies

  • Neuroinflammatory Disease Treatment :
    • A study highlighted the use of compounds similar to this compound in reducing inflammation linked to neuroinflammatory disorders. The mechanism involved inhibiting the isoprenoid biosynthetic pathways, which are crucial in inflammatory responses .
  • Cancer Research :
    • In vitro testing demonstrated that the compound's derivatives could effectively suppress pancreatic cancer cell proliferation. The incorporation of an amino group near the cyclopropyl ring enhanced the biological activity significantly .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine, and what challenges are associated with its cyclopropane moiety?

  • Synthesis Methods : Common approaches involve multi-step reactions, such as cyclopropanation of allylic precursors via Simmons-Smith reactions, followed by alkylation or reductive amination. For example, cyclopropane-containing amines often require controlled conditions (e.g., low temperature, inert atmosphere) to minimize ring strain-induced side reactions .
  • Challenges : The cyclopropane moiety introduces steric hindrance, which can reduce reaction efficiency during functionalization. Additionally, the strained ring may undergo unintended ring-opening under acidic or oxidative conditions. Optimizing protecting group strategies and using mild reagents (e.g., NaBH3CN for reductive amination) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic cyclopropane proton signals (δ ~0.5–1.5 ppm) and methylpropyl group resonances .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C9H17N: calc. 139.1361).
  • Chromatography : HPLC or GC with UV/RI detection assesses purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Classification : Based on structurally similar amines (e.g., Methyl(2-methylpropyl)amine), it may pose acute toxicity via inhalation, skin contact, or ingestion (GHS Category 4). Use fume hoods, nitrile gloves, and lab coats .
  • Emergency Measures : For spills, absorb with vermiculite/sand and dispose via hazardous waste protocols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable under inert atmospheres (N2/Ar) at –20°C. Avoid exposure to strong acids/bases, which may destabilize the cyclopropane ring .
  • Storage : Store in amber glass vials with PTFE-lined caps to prevent moisture ingress. Shelf life: 6–12 months under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, central composite designs can identify optimal reaction temperatures (e.g., 25–50°C) and solvent systems (e.g., THF vs. DCM) .
  • Case Study : A study on similar amines achieved 85% yield by optimizing reductive amination with NaBH(OAc)3 in dichloroethane at 40°C .

Q. What computational methods can predict the reactivity and electronic properties of this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and susceptibility to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

Q. How should researchers address contradictions in reported toxicity data for structurally related amines?

  • Data Reconciliation : Cross-reference in silico predictions (e.g., QSAR models) with empirical assays (e.g., Ames test for mutagenicity). For example, conflicting acute toxicity data (oral vs. dermal LD50) may arise from species-specific metabolic pathways. Validate using primary hepatocyte models .
  • Case Study : A review of Methyl(2-methylpropyl)amine SDSs highlighted gaps in chronic toxicity data; researchers should conduct repeated-dose studies (OECD 408) to fill these gaps .

Q. What experimental designs are recommended to study the biological activity of this compound?

  • In Vitro Assays :

  • Target-Based Screens : Use fluorescence polarization assays to measure binding affinity to GPCRs or ion channels.
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells at 10–100 µM concentrations .
    • In Vivo Models : Acute toxicity profiling in zebrafish (Danio rerio) for rapid hepatotoxicity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.